molecular formula C12H9N3O3S2 B5630413 N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5630413
M. Wt: 307.4 g/mol
InChI Key: GNCCAPYMWBZDRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which shares a similar structure, were achieved through IR, H and C-NMR, mass spectrometry, and elemental analysis. The crystal structure was determined from single crystal X-ray diffraction data, highlighting the intricate process of synthesizing such compounds (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds reveals detailed geometric arrangements, such as the strong intramolecular hydrogen bond observed in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which has significant implications for the compound's stability and reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide and related compounds can be complex. For example, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l, l-diamines showcases the dynamic behavior of these compounds under certain conditions, suggesting a range of reactivity that could be exploited for various chemical applications (Argilagos et al., 1997).

properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c16-11(10-5-2-6-20-10)14-12(19)13-8-3-1-4-9(7-8)15(17)18/h1-7H,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCCAPYMWBZDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

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